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Compound of Interest

Compound Name:
Ethyl 2-methyloxazole-4-

carboxylate

Cat. No.: B167346 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Complete experimental spectroscopic data for Ethyl 2-methyloxazole-4-carboxylate (CAS

10200-43-8) is not readily available in public spectral databases. This guide provides a

predictive analysis based on the compound's structure and typical spectroscopic values for

similar organic molecules. It also includes standardized experimental protocols for acquiring

NMR, IR, and Mass Spectrometry data, which can be applied once a sample of the compound

is available.

Predicted Spectroscopic Data
The following tables outline the expected chemical shifts and absorption bands for Ethyl 2-
methyloxazole-4-carboxylate. These predictions are based on established principles of

spectroscopy and data from analogous structures.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

Oxazole-H 7.8 - 8.2 Singlet N/A

-OCH₂CH₃ 4.2 - 4.4 Quartet ~7.1

-CH₃ (on oxazole) 2.4 - 2.6 Singlet N/A

-OCH₂CH₃ 1.2 - 1.4 Triplet ~7.1

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon Atom Predicted Chemical Shift (δ, ppm)

C=O (Ester) 160 - 165

C2 (Oxazole, C-CH₃) 158 - 162

C4 (Oxazole, C-COOEt) 138 - 142

C5 (Oxazole, C-H) 125 - 130

-OCH₂CH₃ 60 - 62

-CH₃ (on oxazole) 13 - 16

-OCH₂CH₃ 14 - 15

Table 3: Predicted IR Spectroscopic Data
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Functional Group
Predicted Absorption Band
(cm⁻¹)

Intensity

C=O Stretch (Ester) 1720 - 1740 Strong

C=N Stretch (Oxazole) 1630 - 1660 Medium

C-O Stretch (Ester) 1200 - 1300 Strong

C-H Stretch

(Aromatic/Heteroaromatic)
3050 - 3150 Medium

C-H Stretch (Aliphatic) 2850 - 3000 Medium

Table 4: Predicted Mass Spectrometry Data

Ion Predicted m/z Notes

[M]⁺ 155 Molecular Ion

[M - OCH₂CH₃]⁺ 110 Loss of ethoxy radical

[M - COOCH₂CH₃]⁺ 82
Loss of ethyl carboxylate

radical

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a novel organic

compound like Ethyl 2-methyloxazole-4-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ

= 0.00 ppm).

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
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¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical

parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good

signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A wider spectral width (0-220 ppm) is necessary. A larger number of scans and a

longer relaxation delay (2-5 seconds) are typically required due to the lower natural

abundance of ¹³C and longer relaxation times.

Infrared (IR) Spectroscopy

Sample Preparation (ATR): Place a small amount of the liquid or solid sample directly onto

the crystal of an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (KBr Pellet - for solids): Grind a small amount of the solid sample with

dry potassium bromide (KBr) and press into a thin, transparent pellet.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a

background spectrum of the empty ATR crystal or the KBr pellet holder before scanning the

sample.

Mass Spectrometry (MS)

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent

(e.g., methanol, acetonitrile).

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as

Electrospray Ionization (ESI) or Electron Impact (EI).

Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, the sample is

infused directly or via liquid chromatography. For EI, the sample is introduced via a direct

insertion probe or gas chromatography. Acquire the mass spectrum over a suitable m/z

range (e.g., 50-500).

Workflow for Spectroscopic Analysis
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The following diagram illustrates the general workflow for the spectroscopic characterization of

a synthesized organic compound.
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Click to download full resolution via product page

Caption: Workflow for the synthesis and spectroscopic characterization of an organic

compound.

To cite this document: BenchChem. [Full Spectroscopic Data for Ethyl 2-methyloxazole-4-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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